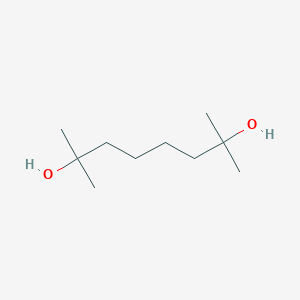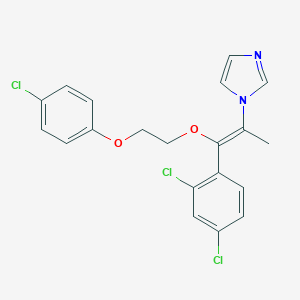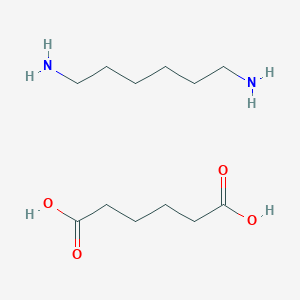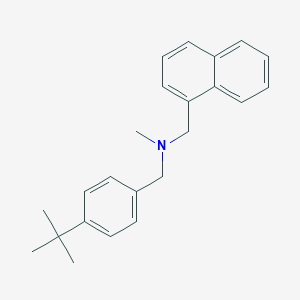
2,7-Dimethyl-2,7-octanediol
Overview
Description
2,7-Dimethyl-2,7-octanediol: is an organic compound with the molecular formula C10H22O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. . It is a colorless, viscous liquid that is used in various chemical applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,7-Dimethyl-2,7-octanediol can be synthesized through several methods. One common method involves the hydrogenation of 2,7-dimethyl-2,7-octanedione . This reaction typically requires a hydrogenation catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of the corresponding diketone. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethyl-2,7-octanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces halides or esters.
Scientific Research Applications
2,7-Dimethyl-2,7-octanediol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving diols.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-2,7-octanediol involves its interaction with various molecular targets and pathways:
Hydroxyl Groups: The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.
Catalytic Reactions: In catalytic processes, the compound can act as a ligand, stabilizing transition states and facilitating chemical transformations.
Comparison with Similar Compounds
- 2,6-Dimethyl-2,6-octanediol
- 2,7-Dimethyl-3-octanediol
- 2,7-Dimethyl-2,7-nonanediol
Comparison: 2,7-Dimethyl-2,7-octanediol is unique due to its specific molecular structure, which provides distinct reactivity and physical properties compared to similar compounds. For instance, the position of the methyl groups and hydroxyl groups in this compound results in different steric and electronic effects, influencing its behavior in chemical reactions .
Properties
IUPAC Name |
2,7-dimethyloctane-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-9(2,11)7-5-6-8-10(3,4)12/h11-12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMSJLJRUYKOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCC(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173484 | |
| Record name | 2,7-Dimethyl-2,7-octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19781-07-8 | |
| Record name | 2,7-Dimethyl-2,7-octanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Dimethyl-2,7-octanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 2,7-Dimethyl-2,7-octanediol tetrahydrate and how does it relate to other similar compounds?
A1: The crystal structure of this compound tetrahydrate is monoclinic P2t/n with specific lattice parameters (a = 6.126 (5), b = 6.128 (5), c = 21.12 (1) Å, β = 91.66 (6) °, Z = 2) []. This structure is categorized as a water-layer structure. This categorization places it in a similar category to 2,5-dimethyl-2,5-hexanediol tetrahydrate, due to the formation of hydrogen-bonded layers composed of hydroxyl and water oxygen atoms []. These layers, characterized by face-sharing pentagons with O...O distances ranging from 2.774 to 2.831 Å, are separated by the hydrocarbon chains of the molecule, which align in parallel [].
Q2: Can this compound be used to synthesize other compounds?
A2: Yes, research indicates that this compound can be utilized in the synthesis of novel cyclopentane and cyclopentene hydrocarbons []. These synthesized hydrocarbons are structurally related to dihydroterpenes, a class of natural products with diverse biological activities [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)





![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)



![3-(Benzo[d][1,3]dioxol-5-yl)-4-methyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B35022.png)



